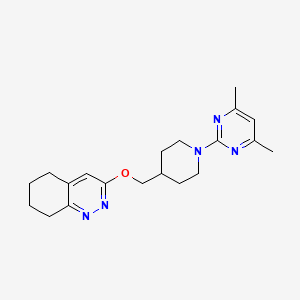

3-((1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Description

3-((1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound featuring a cinnoline core fused with a tetrahydro ring system. Its structure is characterized by a piperidin-4-ylmethoxy substituent at the 3-position of the cinnoline, further modified by a 4,6-dimethylpyrimidin-2-yl group at the piperidine nitrogen.

Structural elucidation of such compounds often relies on crystallographic tools like SHELX and OLEX2 , which facilitate precise determination of molecular conformations and intermolecular interactions.

Properties

IUPAC Name |

3-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O/c1-14-11-15(2)22-20(21-14)25-9-7-16(8-10-25)13-26-19-12-17-5-3-4-6-18(17)23-24-19/h11-12,16H,3-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKPJECVLQLFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline has garnered attention due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a complex structure that integrates a tetrahydrocinnoline moiety with a piperidine and pyrimidine component. This structural diversity is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. The structure allows for effective binding to the active sites of these enzymes, leading to increased acetylcholine levels in synaptic clefts .

- Antiproliferative Effects : Research indicates that tetrahydrocinnoline derivatives exhibit antiproliferative activity against several cancer cell lines. The compound's ability to induce apoptosis in human T-lymphocyte cells and cervical carcinoma cells has been documented, suggesting potential use as an anticancer agent .

Efficacy in Cell Lines

A study evaluated the antiproliferative effects of various derivatives on different cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | HeLa | 0.039 |

| 5a | HT-29 | 0.027 |

| 2b | A2780 | 0.019 |

Table 1: Antiproliferative activity of selected compounds against cancer cell lines.

Study on Cholinesterase Inhibition

In a comparative study, compounds structurally related to the target compound were assessed for their cholinesterase inhibitory activity. The findings demonstrated that modifications at specific positions significantly enhanced enzyme binding affinity and selectivity, thereby improving therapeutic potential against Alzheimer's disease .

Anticancer Activity Assessment

In another investigation focused on the antiproliferative properties, the compound was tested against a panel of cancer cell lines including colorectal adenocarcinoma (HT-29) and ovarian carcinoma (A2780). The results indicated notable cytotoxicity with IC50 values lower than those observed for conventional chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table compares 3-((1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline with analogous compounds, emphasizing structural variations and their implications:

Structural and Functional Analysis

- Pyrimidine vs. Oxazole Substituents: The target compound’s 4,6-dimethylpyrimidin-2-yl group provides two nitrogen atoms capable of hydrogen bonding, which may enhance interactions with biological targets like kinases or nucleic acids. In contrast, BK68136’s oxazole group lacks hydrogen-bond donors, favoring interactions via dipole-dipole or π-stacking .

- Core Heterocycles: The tetrahydrocinnoline core (target compound) offers a partially saturated bicyclic system, balancing rigidity and conformational flexibility. The tetrahydrothienopyrimidine in introduces sulfur, which may influence redox properties or metal coordination.

- Solubility and Bioavailability : The methoxy groups in and improve aqueous solubility compared to the target compound’s pyrimidine-piperidine system, which is more lipophilic.

Hypothetical Pharmacological Implications

- BK68136 : The oxazole group may confer selectivity for bacterial targets (e.g., DNA gyrase) given oxazole’s prevalence in antibiotics .

- Compound : The thienopyrimidine core is common in antiviral and anticancer agents, hinting at possible dual activity .

Methodological Considerations

Structural comparisons rely heavily on crystallographic data. Tools like SHELX and OLEX2 enable precise determination of bond lengths, angles, and packing arrangements, which are critical for understanding structure-activity relationships. For example, the piperidine ring’s chair conformation in the target compound (confirmed via SHELXL refinement ) may influence its binding mode compared to BK68136’s oxazole-containing analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.